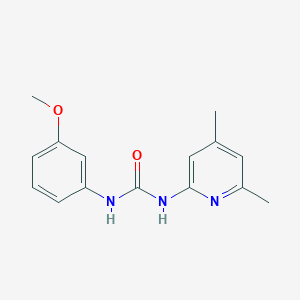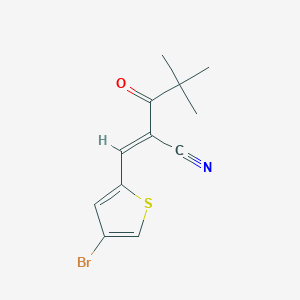![molecular formula C18H13NO3 B5435710 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5435710.png)
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol, also known as BDQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDQ is a member of the quinoline family and is characterized by its unique chemical structure. In
Mechanism of Action
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of mycobacterial ATP synthase, which is essential for the survival of the tuberculosis bacterium. This compound binds to the c-ring of ATP synthase and disrupts its function, leading to the death of the bacterium.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of mycobacteria, reduce inflammation, and modulate the immune response. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has several advantages for lab experiments. It has a high potency against drug-resistant strains of tuberculosis, making it a valuable tool for studying this disease. This compound also has a low toxicity profile, making it safe for use in animal studies. However, this compound is a complex molecule that requires careful handling and storage, and its synthesis is time-consuming and expensive.
Future Directions
There are several future directions for the study of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol. One direction is to further explore its potential use in the treatment of tuberculosis. Another direction is to investigate its potential use in the treatment of other infectious diseases. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and to optimize its synthesis and formulation for clinical use.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in the treatment of tuberculosis. Its unique chemical structure and mechanism of action make it a valuable tool for the study of infectious diseases. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising, and further research is needed to fully realize its potential.
Synthesis Methods
The synthesis of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is a complex process that involves several steps. The first step involves the synthesis of 2-(1,3-benzodioxol-5-yl)acetaldehyde, which is then reacted with 8-hydroxyquinoline to produce this compound. The synthesis of this compound requires several reagents and solvents, and the reaction conditions must be carefully controlled to ensure the purity of the final product.
Scientific Research Applications
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has shown promising results in a variety of scientific research applications. It has been extensively studied for its potential use in the treatment of tuberculosis, a serious infectious disease that affects millions of people worldwide. This compound has been shown to be effective against drug-resistant strains of tuberculosis, making it a valuable tool in the fight against this disease.
properties
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-15-3-1-2-13-6-8-14(19-18(13)15)7-4-12-5-9-16-17(10-12)22-11-21-16/h1-10,20H,11H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRXQRJDXQJFIS-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide](/img/structure/B5435630.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4H-pyran-4-one](/img/structure/B5435644.png)
![4-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5435646.png)
![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5435653.png)

![1-[4-(2-propyn-1-yloxy)benzoyl]pyrrolidine](/img/structure/B5435664.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5435666.png)
![7-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5435667.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5435683.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5435691.png)
![4-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5435692.png)
![6-(1,3-benzodioxol-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5435709.png)